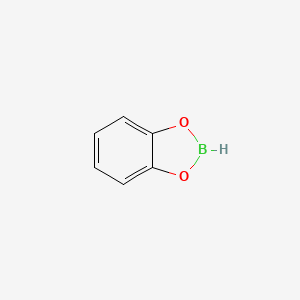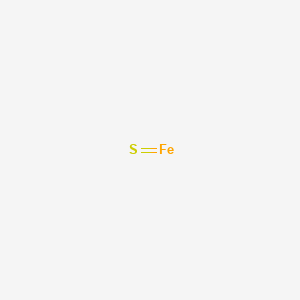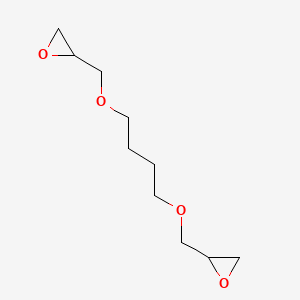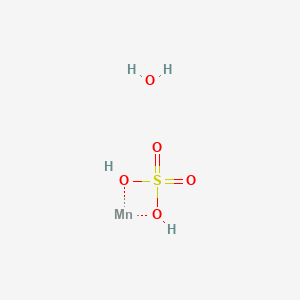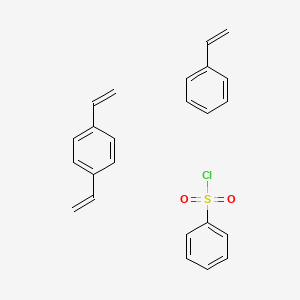
Acetic acid;cobalt;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;cobalt;hydrate, commonly known as cobalt(II) acetate tetrahydrate, is a coordination compound with the chemical formula Co(CH₃CO₂)₂·4H₂O. It is the cobalt salt of acetic acid and is typically found as red or pink crystals. This compound is widely used as a catalyst in various chemical reactions and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) acetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The reaction is as follows:
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and results in the formation of cobalt(II) acetate tetrahydrate as a crystalline solid .
Industrial Production Methods
In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt metal or cobalt carbonate in acetic acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.
Reduction: It can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt metal.
Substitution: Cobalt complexes with different ligands.
科学的研究の応用
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cobalt’s role in biological systems and enzyme functions.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, dyes, and as a drying agent in paints and varnishes
作用機序
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The central cobalt ion can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic reactions .
類似化合物との比較
Cobalt(II) acetate tetrahydrate can be compared with other metal acetates, such as nickel(II) acetate and copper(II) acetate. While these compounds share similar structures and coordination properties, cobalt(II) acetate tetrahydrate is unique in its redox behavior and catalytic efficiency. Similar compounds include:
- Nickel(II) acetate
- Copper(II) acetate
- Iron(II) acetate
These compounds differ in their specific applications and reactivity, with cobalt(II) acetate tetrahydrate often preferred for its superior catalytic properties in certain reactions.
特性
IUPAC Name |
acetic acid;cobalt;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Co.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIFEYBFOKCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CoO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-53-1 |
Source


|
| Record name | Cobalt acetate tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

